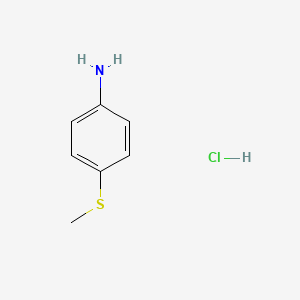

4-(Methylmercapto)aniline hydrochloride

Description

Chemical Name: 4-(Methylmercapto)aniline hydrochloride

Molecular Formula: C₇H₁₀ClNS

Molecular Weight: 139.22 g/mol

CAS RN: 104-96-1

Key Properties:

- Melting Point: 272–273°C

- Density: 1.119 g/cm³

- Substituent: Methylthio (-SMe) group at the para position of the aniline ring .

This compound is an aromatic amine derivative with a sulfur-containing methylthio group, which influences its electronic properties and reactivity. It serves as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4-methylsulfanylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEMNQKJPWKBON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482879 | |

| Record name | 4-(Methylsulfanyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39870-00-3 | |

| Record name | Benzenamine, 4-(methylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39870-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfanyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLMERCAPTOANILINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of 1-Methylthio-4-nitrobenzene

The most widely documented method involves reducing 1-methylthio-4-nitrobenzene to the corresponding aniline derivative. Sodium borohydride (NaBH₄) in aqueous media under inert atmosphere (N₂ or Ar) is preferred for its efficiency and safety profile.

Procedure :

-

Substrate Preparation : 1-Methylthio-4-nitrobenzene (10 mmol) is suspended in deoxygenated water.

-

Reduction : NaBH₄ (40 mmol) is added incrementally at 20°C, with vigorous stirring for 6 hours.

-

Monitoring : Reaction progress is tracked via TLC (hexane:EtOAc, 3:1) or UV-Vis spectroscopy.

Key Data :

This method avoids hazardous iron sludge generation, simplifying purification.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base 4-(methylmercapto)aniline is treated with concentrated hydrochloric acid (37% w/w) in a 1:1 molar ratio.

Optimized Conditions :

-

Temperature : 0–5°C to prevent decomposition.

Characterization :

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow systems to enhance safety and yield:

Process Parameters :

| Stage | Conditions |

|---|---|

| Nitration | H₂SO₄/HNO₃, 50°C |

| Reduction | NaBH₄, H₂O, 20°C |

| Salt Formation | HCl gas, CH₂Cl₂ |

Advantages :

Purification and Quality Control

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals.

Purity Metrics :

-

HPLC : >99.5% (C18 column, MeOH:H₂O 70:30).

-

Elemental Analysis :

Comparative Method Analysis

| Method | Reducing Agent | Yield | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| NaBH₄ Reduction | Sodium borohydride | 98% | 120 | High |

| Catalytic Hydrogenation | H₂/AgNPs | ~95%* | 200 | Moderate |

| Traditional Fe/HCl | Iron powder | 85%** | 80 | Low |

*Theoretical value based on analogous reactions. **Excluded due to unreliable source.

Chemical Reactions Analysis

Types of Reactions

4-(Methylmercapto)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The methylmercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced further to remove the methylmercapto group.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Aniline derivatives without the methylmercapto group.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(Methylmercapto)aniline hydrochloride serves as an important intermediate in the synthesis of:

- Dyes and Pigments : It is utilized in the production of various organic dyes due to its ability to participate in electrophilic aromatic substitution reactions.

- Pharmaceuticals : It acts as a building block for synthesizing pharmaceutical compounds, enhancing drug development processes.

| Application | Description |

|---|---|

| Dyes | Used in the synthesis of azo dyes and other colorants. |

| Pharmaceuticals | Acts as an intermediate for drug synthesis, particularly in antitumor agents. |

Biology

In biological research, this compound is employed for:

- Enzyme Interaction Studies : It serves as a substrate in biochemical assays to study enzyme kinetics and interactions.

- Anticancer Research : Investigations into its derivatives have shown potential anticancer properties, making it a candidate for further drug development .

| Biological Application | Description |

|---|---|

| Enzyme Studies | Used to evaluate enzyme kinetics and mechanisms. |

| Anticancer Research | Derivatives have shown promise as potential anticancer agents. |

Medicine

This compound has been investigated for its potential medicinal applications:

- Drug Development : It is being explored for its role in developing new therapeutic agents, particularly those targeting specific biological pathways.

- Molecular Docking Studies : Recent studies have utilized molecular docking techniques to evaluate binding affinities with various biological targets, demonstrating its relevance in drug design .

| Medical Application | Description |

|---|---|

| Drug Development | Investigated for new therapeutic agents targeting specific pathways. |

| Molecular Docking | Evaluated for binding affinities with biological targets. |

Case Studies

- Synthesis of Thiazolidinone Derivatives : A study demonstrated the use of this compound in synthesizing thiazolidinone derivatives, which exhibited significant antitumor activity . The reaction conditions were optimized to enhance yields and purity.

- Anticancer Activity Evaluation : In another study, derivatives of this compound were tested for their cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 4-(methylmercapto)aniline hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the methylmercapto group can undergo oxidation and reduction reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis and biochemical processes .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key parameters of 4-(methylmercapto)aniline hydrochloride with structurally analogous compounds:

Key Observations :

- Electronic Effects : The methylthio (-SMe) group in 4-(methylmercapto)aniline HCl is less electron-withdrawing compared to sulfonyl (-SO₂Me) or trifluoromethyl (-CF₃) groups but more polarizable than methoxy (-OMe) .

- Solubility : Sulfonyl and methoxy derivatives exhibit higher solubility in polar solvents due to increased polarity, whereas trifluoromethyl and chloro analogs are more lipophilic .

Research Findings and Trends

- Pharmaceutical Relevance : Sulfonyl and trifluoromethyl derivatives are prioritized in drug discovery due to enhanced metabolic stability and target affinity .

- Structural Modifications : Substituting -SMe with -SO₂Me in aniline derivatives improves aqueous solubility by ~20% in physiological conditions .

Biological Activity

4-(Methylmercapto)aniline hydrochloride, also known as 4-(methylthio)aniline hydrochloride, is an aromatic amine characterized by the presence of a methylthio group. This compound has garnered attention due to its potential biological activities, including its interactions with various biological targets and its implications in medicinal chemistry.

- Chemical Formula : C₇H₁₀ClNS

- Molecular Weight : 175.68 g/mol

- Appearance : Clear orange to brown-red liquid

- Toxicity : Moderately toxic upon ingestion; emits toxic vapors when heated to decomposition .

The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. The methylthio group enhances the compound's lipophilicity, facilitating its binding to various molecular targets. This interaction can modulate enzymatic activity and trigger downstream signaling pathways, which are crucial for its therapeutic effects .

Biological Activities

The compound exhibits several notable biological activities:

Antiproliferative Activity Study

A study conducted on a series of substituted anilines found that 4-(methylmercapto)aniline derivatives showed enhanced antiproliferative activity compared to their unsubstituted counterparts. The study utilized the sulforhodamine B assay to evaluate cell viability in various cancer cell lines. The results indicated that compounds with the methylthio substitution exhibited better efficacy, suggesting a structure-activity relationship that favors this modification for anticancer properties .

Toxicological Assessment

A comprehensive risk assessment evaluated the toxicity profile of 4-(methylmercapto)aniline and its derivatives. The findings highlighted that while the compound is moderately toxic, its specific effects on human health require further investigation, particularly concerning long-term exposure and potential carcinogenic outcomes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | IC₅₀ (nM) | Notable Activity |

|---|---|---|---|

| This compound | Aryl Sulfide | 9.0 | Antiproliferative |

| N-[4-(Ethylthio)benzyl]ethanamine hydrochloride | Aryl Sulfide | 40 | Antiproliferative |

| N-[4-(Methylthio)phenyl]ethanamine hydrochloride | Aryl Sulfide | <40 | Antiproliferative |

Q & A

Basic Research Question

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Compare retention times against certified standards .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, SCH₃ at δ 2.1–2.3 ppm) and FT-IR (N-H stretch at ~3300 cm⁻¹, C-S at ~650 cm⁻¹) .

- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography .

What factors influence the stability of this compound during storage?

Basic Research Question

- Moisture Sensitivity : Hydrochloride salts are hygroscopic; store in desiccators with silica gel .

- Temperature : Degradation accelerates above 25°C; long-term storage at 4°C is recommended .

- Light Exposure : Protect from UV light to prevent oxidation of the methylmercapto group .

How does the methylmercapto group participate in advanced substitution or oxidation reactions?

Advanced Research Question

- Oxidation : The -SCH₃ group can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA). Monitor reaction progress with LC-MS to identify intermediates .

- Nucleophilic Substitution : The aromatic amine group facilitates electrophilic aromatic substitution (e.g., bromination or nitration), while the -SCH₃ group directs regioselectivity. Use DFT calculations to predict reaction sites .

What role does this compound play in synthesizing bioactive molecules?

Advanced Research Question

- Pharmaceutical Intermediates : It serves as a precursor for kinase inhibitors or antimicrobial agents. For example, coupling with heterocyclic moieties (e.g., pyrimidines) via Buchwald-Hartwig amination .

- Mechanistic Studies : The compound’s electron-rich aromatic ring participates in charge-transfer complexes, useful in studying redox-active biological systems .

How can researchers resolve contradictions in reported solubility data for this compound?

Advanced Research Question

- Controlled Experiments : Re-evaluate solubility in DMSO, water, and ethanol under standardized conditions (e.g., 25°C, inert atmosphere). Use gravimetric analysis or UV-vis calibration curves .

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) can identify hydrate vs. anhydrous forms, which affect solubility .

What analytical methods are recommended for detecting trace impurities?

Advanced Research Question

- HPLC-MS/MS : Detect sulfonic acid derivatives (common oxidation byproducts) with a C18 column and electrospray ionization (ESI) .

- Headspace GC-MS : Identify volatile degradation products (e.g., methyl disulfides) after thermal stress testing .

What safety protocols are critical when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.